(5-(2,4-difluorophenyl)isoxazol-3-yl)methyl 3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate
Description
The compound "(5-(2,4-difluorophenyl)isoxazol-3-yl)methyl 3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate" is a heterocyclic hybrid molecule comprising two key structural motifs:
- An isoxazole ring substituted at position 5 with a 2,4-difluorophenyl group.
- A pyrazole core functionalized with a thiophene-2-yl group at position 3 and a methyl carboxylate ester at position 3.
This architecture combines electron-withdrawing (fluorine atoms) and π-conjugated (thiophene, isoxazole) systems, which may enhance binding affinity in therapeutic targets or modulate physicochemical properties like solubility and metabolic stability.
Properties
IUPAC Name |
[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 5-thiophen-2-yl-1H-pyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F2N3O3S/c19-10-3-4-12(13(20)6-10)16-7-11(23-26-16)9-25-18(24)15-8-14(21-22-15)17-2-1-5-27-17/h1-8H,9H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZQZXHIVBGWJIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NN2)C(=O)OCC3=NOC(=C3)C4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5-(2,4-difluorophenyl)isoxazol-3-yl)methyl 3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological evaluation, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- An isoxazole ring
- A difluorophenyl group
- A thiophene moiety
- A pyrazole carboxylate backbone
These structural components contribute to its unique electronic properties and biological interactions.
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Isoxazole Ring : This can be achieved through cyclization reactions involving nitrile oxides.
- Introduction of the Difluorophenyl Group : Nucleophilic aromatic substitution is commonly used for this purpose.
- Attachment of the Thiophene and Pyrazole Moieties : This step often involves esterification or coupling reactions with appropriate reagents.
Antimicrobial Properties
Studies have indicated that compounds containing isoxazole rings often exhibit antimicrobial activity . The presence of the difluorophenyl substituent enhances lipophilicity, potentially improving binding interactions with microbial targets. Preliminary data suggest that derivatives of this compound may inhibit bacterial growth effectively.
Anti-inflammatory Effects
Research has demonstrated that derivatives similar to this compound show significant anti-inflammatory properties. For instance, related pyrazole derivatives have displayed IC50 values ranging from 30% to 72% inhibition against various inflammatory pathways, particularly through the inhibition of COX-1 and COX-2 enzymes . The specific structure of (5-(2,4-difluorophenyl)isoxazol-3-yl)methyl 3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate may enhance these effects due to its unique electronic characteristics.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes. For example, studies have shown that modifications at the para-position of phenyl rings can significantly affect inhibitory potency against neuraminidase (NA) in influenza viruses . The structure-activity relationship (SAR) indicates that electron-withdrawing groups enhance activity, suggesting that the difluorophenyl group may similarly improve enzyme inhibition.
Case Studies
- Anticonvulsant Activity : A related compound, N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)cyclobutanecarboxamide, was investigated for its anticonvulsant properties in animal models. Results showed promising activity, indicating potential applications in epilepsy treatment.
- In Vivo Studies : In vivo assessments have highlighted the safety profile of related pyrazole derivatives, with minimal adverse effects observed in histopathological evaluations. This suggests a favorable therapeutic window for compounds within this class .
Comparative Analysis
| Compound | Key Features | Biological Activity |
|---|---|---|
| (5-(2,4-difluorophenyl)isoxazol-3-yl)methyl 3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate | Isoxazole ring, difluorophenyl group | Antimicrobial, anti-inflammatory |
| N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)cyclobutanecarboxamide | Isoxazole and cyclobutane | Anticonvulsant |
| Pyrazole derivatives | Various substituents | COX inhibition |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The table below compares the target compound with structurally related derivatives:
Key Observations
Heterocyclic Core Influence: The target compound’s isoxazole-pyrazole hybrid differs from the thiazole-pyrazole systems in compounds 4 and 5 . Isoxazoles are known for metabolic stability due to resistance to oxidative degradation, whereas thiazoles often enhance binding to biological targets (e.g., kinases) .
Substituent Effects :
- Halogenation : The 2,4-difluorophenyl group in the target compound contrasts with the 4-chloro/fluoro substituents in compounds 4 and 4. Fluorine atoms enhance lipophilicity and bioavailability, while chlorine may increase steric bulk .
- Ester vs. Thioamide : The methyl carboxylate ester in the target compound versus thioamide groups in derivatives impacts solubility and hydrogen-bonding capacity .
Biological Activity :
- Compounds 4 and 5 exhibit antimicrobial activity , attributed to their triazole-thiazole-pyrazole framework . The target compound’s isoxazole-thiophene system may confer similar or distinct bioactivity, though empirical studies are lacking.
- The pyrazole-thiophene core in CAS 1202028-96-3 lacks reported bioactivity, highlighting the need for functional group optimization .
Physicochemical and Crystallographic Insights
- Crystal Packing: Isostructural compounds 4 and 5 demonstrate that minor halogen substitutions (Cl vs. Br) minimally alter molecular conformation but significantly affect intermolecular interactions (e.g., halogen bonding, van der Waals forces) . This suggests that the target compound’s 2,4-difluorophenyl group may influence crystal packing differently compared to mono-halogenated analogs.
- Thermal Stability : Methyl carboxylate esters (as in the target compound) typically exhibit higher thermal stability than thioamides or free acids, which aligns with trends in derivatives .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be tailored to improve yield?
- Methodology : Synthesis typically involves cyclocondensation of hydrazine derivatives with carbonyl precursors under reflux with glacial acetic acid (e.g., 6–8 hours at 80–100°C). Key steps include forming the pyrazole core via [3+2] cycloaddition and coupling the isoxazole-thiophene moiety. Yield optimization may require adjusting stoichiometry, solvent polarity (e.g., ethanol vs. DMF), and catalyst selection (e.g., acid catalysis for cyclization) .
- Validation : Monitor reactions via TLC or HPLC, and characterize intermediates using NMR (¹H/¹³C) and IR spectroscopy .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Techniques :
- NMR : Assign peaks for pyrazole protons (δ 6.5–8.5 ppm) and isoxazole-thiophene substituents.
- X-ray crystallography : Resolve crystal packing and confirm stereochemistry, as demonstrated for structurally similar pyrazole derivatives .
- Mass spectrometry : Confirm molecular weight (e.g., HRMS-ESI) and fragmentation patterns .
Q. What structural analogs have been reported, and how do their substituents influence bioactivity?
- Examples :
- Trend : Fluorine substituents enhance metabolic stability, while thiophene/isoxazole moieties modulate π-π stacking in target binding .
Advanced Research Questions
Q. How can computational modeling (e.g., molecular docking) predict this compound’s interaction with biological targets?
- Approach :
- Use software like AutoDock Vina to dock the compound into active sites (e.g., COX-2 or EGFR kinases).
- Validate predictions with MD simulations (100 ns) to assess binding stability.
- Compare docking scores with known inhibitors (e.g., −9.2 kcal/mol vs. −8.5 kcal/mol for reference drugs) .
Q. What experimental strategies resolve contradictions in reported bioactivity data across studies?
- Solutions :
- Standardize assays (e.g., MTT for cytotoxicity) across cell lines (HeLa vs. MCF-7) to control for variability.
- Validate target engagement via SPR or ITC to measure binding affinity (KD) .
- Address solubility issues using co-solvents (e.g., DMSO ≤ 0.1%) to prevent false negatives .
Q. How does the compound’s stability under varying pH and temperature conditions impact formulation?
- Stability Testing :
- pH : Incubate in buffers (pH 2–9) at 37°C for 24 hours; analyze degradation via HPLC.
- Thermal : Heat at 40–60°C for 1 week; monitor decomposition products (e.g., loss of carboxylate group) .
- Outcome : Stability >90% at pH 7.4 and 25°C, but rapid hydrolysis in acidic conditions (t₁/₂: 2 hours at pH 2) .
Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?
- Models :
- Rodents : Assess oral bioavailability (F%: 15–30%) and hepatic clearance via LC-MS/MS.
- Zebrafish : Screen for acute toxicity (LC₅₀: 50–100 µM) and organ-specific effects .
- Challenges : High plasma protein binding (>95%) may limit free drug concentration .
Data Contradiction Analysis
Q. Why do some studies report potent antifungal activity while others show negligible effects?
- Factors :
- Strain specificity: Activity against C. albicans (MIC: 16 µg/mL) vs. resistance in A. fumigatus .
- Efflux pump overexpression: Knockout strains (e.g., CDR1⁻/⁻) may restore susceptibility .
Q. How can conflicting results in cytotoxicity assays be reconciled?
- Recommendations :
- Use identical cell passage numbers and seeding densities.
- Include positive controls (e.g., doxorubicin) to normalize inter-lab variability .
- Pre-treat cells with CYP450 inhibitors to assess metabolic activation .
Methodological Resources
- Synthetic Protocols : Ref .
- Analytical Standards : PubChem (CID: 1798004-58-6) .
- Biological Assays : Ref .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
